N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is a complex organic compound with the molecular formula C15H12BrClN2O3S. This compound is characterized by the presence of a bromopropanamide group attached to a phenyl ring, which is further substituted with a 4-chloro-2-nitrophenylthio group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrothiophenol with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with aniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thioether group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the sulfone derivative.
Wissenschaftliche Forschungsanwendungen
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromoacetamide
- N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-nitrobenzamide
Uniqueness
N1-(2-[(4-Chloro-2-nitrophenyl)thio]phenyl)-2-bromopropanamide is unique due to its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable tool in various scientific research applications, offering opportunities for the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
648409-31-8 |
---|---|
Molekularformel |
C15H12BrClN2O3S |
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]propanamide |
InChI |
InChI=1S/C15H12BrClN2O3S/c1-9(16)15(20)18-11-4-2-3-5-13(11)23-14-7-6-10(17)8-12(14)19(21)22/h2-9H,1H3,(H,18,20) |
InChI-Schlüssel |
ICIXXVHIHXCABC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.